![molecular formula C13H13NO3 B3010858 1-(2-propoxyphenyl)-1H-pyrrole-2,5-dione CAS No. 401624-13-3](/img/structure/B3010858.png)
1-(2-propoxyphenyl)-1H-pyrrole-2,5-dione
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Overview
Description
The compound “1-(2-propoxyphenyl)-1H-pyrrole-2,5-dione” is a pyrrole derivative. Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The “2-propoxyphenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) with a propoxy (propyl ether) substituent.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would consist of a pyrrole ring with a 2-propoxyphenyl group attached at the 1-position of the ring. The propoxyphenyl group itself consists of a phenyl (benzene) ring with a propoxy (–OCH2CH2CH3) group attached to one of the carbons .Chemical Reactions Analysis
As a pyrrole derivative, this compound might undergo reactions similar to other pyrroles, such as electrophilic substitution at the 2-position of the ring . The ether and phenyl groups could also potentially participate in various reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the presence of the pyrrole ring might confer aromatic stability to the compound. The ether group (–OCH2CH2CH3) is generally polar and may contribute to the compound’s solubility in polar solvents .Scientific Research Applications
- Applications :
- Applications :
- Applications :
- Potential Areas :
Synthetic Strategies for m-Aryloxy Phenols
Demethylation Reactions and Catalysts
Oxirane Ring-Based Synthesis
Biomedical Applications
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions . The targets in these reactions are typically organoboron reagents .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling reaction, which this compound may be involved in, is a key process in the synthesis of various organic compounds . This reaction can lead to the formation of new carbon–carbon bonds, which can significantly alter the structure and function of organic molecules .
Result of Action
The ability of this compound to potentially participate in suzuki–miyaura coupling reactions suggests that it could play a role in the synthesis of various organic compounds .
Action Environment
The suzuki–miyaura coupling reactions, in which this compound may be involved, are known for their mild and functional group tolerant reaction conditions . This suggests that the compound’s action could be influenced by factors such as temperature, pH, and the presence of other chemical groups .
properties
IUPAC Name |
1-(2-propoxyphenyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-9-17-11-6-4-3-5-10(11)14-12(15)7-8-13(14)16/h3-8H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVESLLWRVUDBRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1N2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-propoxyphenyl)-1H-pyrrole-2,5-dione |
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